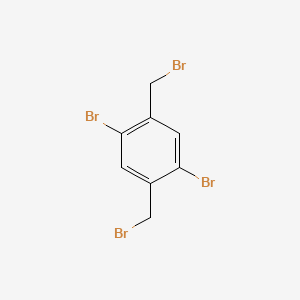

1,4-Dibromo-2,5-bis(bromomethyl)benzene

説明

Significance as a Versatile Synthetic Precursor in Organic Chemistry

The utility of 1,4-dibromo-2,5-bis(bromomethyl)benzene in organic synthesis is primarily attributed to the differential reactivity of its bromine substituents. The two bromomethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is fundamental to its role in the construction of larger, more complex molecules.

One of the most notable applications of this compound is in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). semanticscholar.orgresearchgate.net These polymers are of great interest due to their electroluminescent and conductive properties, which are exploited in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices. The synthesis often involves a base-promoted polymerization reaction where the dibromo compound serves as a key monomer. researchgate.net

Furthermore, its structural analogs, such as 1,2-bis(bromomethyl)benzene, are employed in the synthesis of macrocycles like cyclophanes and crown ethers, as well as in the formation of bicyclic and spirocyclic compounds. chemicalbook.com This highlights the broader importance of brominated benzene (B151609) derivatives as versatile building blocks in synthetic organic chemistry. The ability to precisely control the reaction conditions allows for the selective transformation of the bromomethyl groups, paving the way for the synthesis of a diverse range of organic structures.

Contextualizing Halogenated Aromatics in Advanced Materials Science

Halogenated aromatic compounds, as a class, are integral to the field of advanced materials science. The incorporation of halogen atoms into an aromatic framework can significantly modify the electronic and physical properties of the resulting material. researchgate.net For instance, halogenation can lower the energy levels of molecular orbitals, which is a crucial factor in the design of organic semiconductors. researchgate.net

These compounds are widely used as starting materials for the synthesis of conjugated polymers, organic optoelectronic materials, and other functional organic materials. researchgate.net The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, enabling the construction of extended π-conjugated systems.

In the context of this compound, the presence of four bromine atoms imparts specific properties that are advantageous for materials applications. The bromine atoms can influence the packing of molecules in the solid state through intermolecular Br···Br interactions, which can affect the material's bulk properties and charge transport characteristics. rsc.org The compound's rigid aromatic core contributes to the thermal stability of the resulting polymers, a desirable trait for electronic devices.

Historical Development of Research on Multibrominated Benzene Derivatives

The study of multibrominated benzene derivatives is part of the broader history of organohalogen chemistry. Initially, research in this area was driven by the need for synthetic intermediates and the exploration of new chemical transformations. Bromination is a fundamental reaction in organic synthesis, and the development of various brominating agents has been a continuous area of research. sci-hub.se

Polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), gained widespread use as flame retardants in a variety of consumer products, including plastics, textiles, and electronics. wikipedia.orgresearchgate.net While effective, the environmental persistence and potential toxicity of some of these compounds have led to increased scrutiny and regulation. wikipedia.orgnih.govnih.gov This has, in turn, spurred research into the synthesis and application of other, potentially safer, halogenated compounds.

The synthesis of this compound itself is typically achieved through the radical bromination of 2,5-dibromo-p-xylene using reagents like N-bromosuccinimide. rsc.org The investigation into its physical properties has revealed interesting phenomena, such as the existence of two polymorphic crystalline forms with different thermodynamic stabilities. rsc.orgrsc.org This fundamental research into the solid-state behavior of such molecules is crucial for their application in materials science, where crystal packing can significantly influence performance.

Structure

3D Structure

特性

IUPAC Name |

1,4-dibromo-2,5-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCMTKLYRROETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)CBr)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348707 | |

| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35335-16-1 | |

| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,5-bis(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways to 1,4 Dibromo 2,5 Bis Bromomethyl Benzene

Radical Bromination Techniques for Side-Chain Functionalization

The introduction of bromine atoms to the methyl groups of a xylene core is typically achieved through free radical bromination. This mechanism is favored for functionalizing the benzylic positions, which are stabilized by the adjacent aromatic ring, making them susceptible to radical attack.

A primary and effective route to synthesize 1,4-Dibromo-2,5-bis(bromomethyl)benzene is through the radical bromination of commercially available 2,5-Dibromo-p-xylene. rsc.org This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent. rsc.org NBS is a convenient source of the bromine radical (Br•), which is essential for initiating the side-chain halogenation. wikipedia.org The reaction is typically carried out in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under reflux conditions. wikipedia.orgresearchgate.net The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating the necessary bromine radicals to propagate the reaction. wikipedia.org This method allows for the selective bromination of the benzylic methyl groups without further substitution on the aromatic ring. Yields for this synthesis can range between 50% and 80%. rsc.org

| Parameter | Condition | Source(s) |

| Starting Material | 2,5-Dibromo-p-xylene | rsc.org |

| Brominating Agent | N-Bromosuccinimide (NBS) | rsc.orgresearchgate.net |

| Initiator | Benzoyl Peroxide (BPO) | researchgate.net |

| Solvent | Carbon Tetrachloride or 1,2-Dichloroethane (B1671644) | rsc.orgresearchgate.net |

| Typical Yield | 50-80% | rsc.org |

An alternative pathway begins with the more fundamental precursor, p-xylene (B151628). This multi-step approach first involves the bromination of the aromatic ring, followed by the subsequent radical bromination of the side-chain methyl groups.

The initial step is an electrophilic aromatic substitution to produce 2,5-dibromo-p-xylene. This process involves treating p-xylene with molecular bromine in the presence of a catalyst. google.com To achieve high yields and selectivity for the 2,5-isomer, specific catalysts and conditions are employed. Hydrated iron-containing catalysts, such as hydrated ferric chloride, have been found to be particularly effective, as they can suppress the formation of undesired tribrominated by-products. google.com The reaction temperature is carefully controlled, often between -20°C and 40°C, to optimize the selective formation of 2,5-dibromo-p-xylene. google.com Once the 2,5-dibromo-p-xylene intermediate is synthesized and purified, it is then subjected to the radical bromination of its two methyl groups using NBS, as described in the previous section, to yield the final product, this compound. rsc.org

The choice of solvent and other reaction conditions plays a critical role in the efficiency of benzylic bromination. Historically, anhydrous carbon tetrachloride (CCl₄) has been a common solvent for NBS-mediated radical brominations. rsc.orgwikipedia.org It is favored for its inertness and ability to dissolve the reactants while allowing the succinimide (B58015) by-product to precipitate out of the solution, which can be easily removed by filtration. echemi.com

However, due to the environmental toxicity and ozone-depleting nature of carbon tetrachloride, research has focused on identifying suitable alternatives. researchgate.net Solvents such as 1,2-dichloroethane (DCE) and acetonitrile (B52724) have emerged as effective replacements. researchgate.net In optimized protocols using DCE, significant improvements have been observed, including a 24 to 32-fold reduction in reaction times and a decrease in the required amount of NBS compared to literature protocols using CCl₄. researchgate.net Other halogenated solvents like chloroform (B151607) and methylene (B1212753) chloride can also be used. google.com The reaction is typically run under reflux, and initiation can be achieved through chemical initiators like BPO or by using photochemical methods (e.g., a tungsten lamp). researchgate.netechemi.com

| Solvent | Key Characteristics | Source(s) |

| Carbon Tetrachloride (CCl₄) | Traditional solvent, inert, good solubility for reactants. | rsc.orgwikipedia.org |

| 1,2-Dichloroethane (DCE) | Greener alternative, allows for significantly reduced reaction times. | researchgate.net |

| Acetonitrile | Alternative solvent to replace CCl₄. | researchgate.net |

| Chlorobenzene | Can be used as a solvent in halogenation reactions. |

Optimization of Synthetic Yields and Purity Profiles

Maximizing the yield and ensuring the high purity of this compound are crucial for its application in further chemical syntheses. The yield of the final step, the radical bromination of 2,5-dibromo-p-xylene, typically falls in the 50-80% range. rsc.org

A common impurity that can arise during the synthesis is the monobrominated by-product, 4-bromomethyl-2,5-dibromotoluene. rsc.org The formation of this and other under- or over-halogenated products can be minimized by carefully controlling the stoichiometry of NBS and the reaction time. researchgate.net Purification of the final product is essential to remove unreacted starting materials, the succinimide by-product, and any brominated impurities. Standard laboratory techniques such as recrystallization are effective. Single crystals of this compound have been successfully obtained by slow evaporation from chloroform solutions. rsc.org Other solvents like ethanol (B145695) or benzene (B151609) can also be used for recrystallization. chemicalbook.com

Furthermore, the final solid product can exist in different crystalline forms, known as polymorphs. rsc.org Two polymorphic modifications of this compound have been identified, and it is possible for synthesized batches to consist of a mixture of these forms. rsc.orgrsc.org The presence of different polymorphs can influence the physical properties of the compound, although its chemical identity remains the same. The purity and crystalline form of the product can be assessed using techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray powder diffraction (XRPD). rsc.org

Principles of Sustainable Synthesis in Halogenated Compound Preparation

The preparation of halogenated compounds, including this compound, has traditionally involved reagents and solvents that are now recognized as environmentally hazardous. researchgate.nettaylorfrancis.com Consequently, a key aspect of modern synthetic chemistry is the incorporation of green or sustainable principles to mitigate environmental impact.

A primary focus has been the replacement of hazardous solvents like carbon tetrachloride and benzene. researchgate.net The development of protocols using less toxic alternatives such as 1,2-dichloroethane (DCE) and acetonitrile represents a significant step towards a more sustainable synthesis. researchgate.net These alternative solvents not only reduce environmental harm but can also lead to more efficient reactions with shorter completion times and lower energy consumption. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1,4 Dibromo 2,5 Bis Bromomethyl Benzene

Nucleophilic Substitution Reactions at Bromomethyl Positions

The bromomethyl groups of 1,4-dibromo-2,5-bis(bromomethyl)benzene are benzylic halides, which are known to be highly reactive towards nucleophiles. ucalgary.caquora.com These primary benzylic halides readily participate in nucleophilic substitution reactions, typically following an SN2 pathway due to the accessibility of the primary carbon. ucalgary.ca This reactivity allows for the straightforward introduction of a wide variety of functional groups.

A notable application of this reactivity is in the synthesis of bis(1,2,3-triazole) derivatives. In a one-pot process, this compound can undergo nucleophilic substitution with sodium azide (B81097) to form a biazide intermediate in situ. This reactive species is not isolated but is immediately subjected to a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with terminal alkynes. nih.gov This efficient sequence yields geometrically defined bis(1,2,3-triazole) compounds. nih.gov The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand has been shown to be advantageous in the cycloaddition step. nih.gov

The versatility of the bromomethyl positions in nucleophilic substitution is highlighted by their reactions with various nucleophiles to form different derivatives.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Type |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | -CH2N3 | Benzylic Azide |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH2OH | Benzylic Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | -CH2CN | Benzylic Nitrile |

| Alkoxide | Sodium Ethoxide (NaOEt) | -CH2OEt | Benzylic Ether |

| Thiolate | Sodium Ethanethiolate (NaSEt) | -CH2SEt | Benzylic Thioether |

| Amine | Ammonia (NH3) | -CH2NH2 | Benzylic Amine |

Aromatic Bromine Reactivity in Cross-Coupling Reactions

The two bromine atoms attached directly to the benzene (B151609) ring are significantly less reactive than their benzylic counterparts in nucleophilic substitutions but are ideal functional groups for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid, using a palladium catalyst and a base. wikipedia.org For this compound, this allows for the synthesis of biaryl compounds. The reaction can be performed sequentially to introduce different aryl groups at the 1 and 4 positions, leading to unsymmetrically substituted derivatives. researchgate.net The specific advantages of the Suzuki reaction include mild reaction conditions and the use of boronic acids, which are generally less toxic and more environmentally friendly than other organometallic reagents. byjus.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org For the subject compound, Sonogashira coupling can be used to introduce two alkyne moieties, creating a rigid, conjugated system that can be a precursor for organic materials. Site-selective reactions are possible, particularly when electronic or steric factors differentiate the two bromine atoms. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a route to synthesize stilbene-like structures from this compound. A one-pot, two-fold Heck reaction has been demonstrated with related dibromobenzene compounds to produce distyryl benzene derivatives. rsc.org

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)2) | Pd(0) catalyst + Base | Biaryl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base | Arylalkyne |

| Heck Reaction | Alkene (CH2=CHR) | Pd(0) catalyst + Base | Substituted Alkene (Styrene derivative) |

Mechanistic Pathways of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes.

Nucleophilic Substitution (SN2): The substitution at the primary benzylic bromomethyl positions proceeds via a concerted SN2 mechanism. ucalgary.ca In this pathway, the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (backside attack). Simultaneously, the carbon-bromine bond breaks. This single-step process results in an inversion of stereochemistry if the carbon were chiral. The reaction avoids the formation of a carbocation intermediate. The stability of the transition state is enhanced by the adjacent benzene ring, which can delocalize electron density, thus accelerating the reaction compared to a typical primary alkyl halide. quora.com

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura, Sonogashira, and Heck reactions all proceed through a similar catalytic cycle involving a palladium catalyst. wikipedia.orgchemistrylearner.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. wikipedia.orgbyjus.com

Transmetalation (Suzuki and Sonogashira):

In the Suzuki reaction , the organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.orglibretexts.org

In the Sonogashira reaction , the copper co-catalyst first reacts with the terminal alkyne to form a copper(I) acetylide. This species then transfers the alkyne group to the palladium(II) complex. libretexts.org

Migratory Insertion (Heck): In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by insertion of the alkene into the palladium-carbon bond.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistrylearner.comlibretexts.org In the Heck reaction, this step is preceded by β-hydride elimination to form the double bond. rsc.org

Kinetic Studies and Reaction Optimization for Derivative Synthesis

The synthesis of specific derivatives from this compound requires careful optimization of reaction conditions to control selectivity and maximize yield.

Controlling Selectivity: A key challenge is achieving site-selectivity. The significant difference in reactivity between the benzylic and aryl bromines allows for selective reactions. Nucleophilic substitution can be performed at the bromomethyl groups without affecting the aryl bromines under mild conditions. Conversely, palladium-catalyzed couplings can be made to react selectively at the aryl positions. Furthermore, it is possible to achieve selective mono-substitution versus di-substitution at the aromatic positions by controlling stoichiometry, reaction time, and temperature. For instance, in Suzuki couplings of dihaloarenes, a stepwise approach can yield unsymmetrical products. researchgate.net

Optimization of Cross-Coupling Reactions: The efficiency of palladium-catalyzed reactions is highly dependent on several factors:

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine (B1218219) ligand is critical. libretexts.orgorganic-chemistry.org The steric and electronic properties of the phosphine ligand influence the rate of oxidative addition and reductive elimination. researchgate.net Bulky, electron-rich phosphines are often effective for less reactive aryl bromides. researchgate.net

Base: The base plays a crucial role, particularly in the Suzuki and Sonogashira reactions. In Suzuki couplings, the base activates the boronic acid. organic-chemistry.org In Sonogashira couplings, it deprotonates the terminal alkyne. pearson.com Common bases include carbonates (K₂CO₃), phosphates (K₃PO₄), and amines (triethylamine).

Solvent: The solvent affects the solubility of reagents and the stability of intermediates. Solvent choice can significantly impact reaction rates and yields. nih.gov

Temperature: Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition. Kinetic studies help determine the optimal temperature profile for maximizing product formation while minimizing byproduct generation. uh.edu

| Parameter | Variable | Impact on Reaction | Example |

|---|---|---|---|

| Catalyst | Palladium Source | Affects catalyst activity and stability. | Pd(PPh3)4, PdCl2(PPh3)2 |

| Ligand | Phosphine Type | Influences reaction rate and catalyst efficiency through steric and electronic effects. researchgate.net | Triphenylphosphine (PPh3), Tri-tert-butylphosphine (P(t-Bu)3) |

| Co-catalyst | Copper(I) Salt | Facilitates transmetalation but can cause alkyne homocoupling (Glaser coupling). wikipedia.org | Copper(I) iodide (CuI) |

| Base | Organic/Inorganic | Deprotonates the alkyne, neutralizes HBr byproduct. | Triethylamine (Et3N), Potassium Carbonate (K2CO3) |

| Solvent | Polarity/Aprotic | Affects solubility of reactants and stability of catalytic species. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Reaction Heat | Controls the rate of reaction; higher temperatures may increase side reactions. | Room Temperature to 100 °C |

Applications in Polymer Science and Macromolecular Engineering

Role as an Initiator in Controlled Polymerization Techniques

The presence of two bromomethyl groups allows 1,4-dibromo-2,5-bis(bromomethyl)benzene to function as a difunctional initiator for various controlled radical polymerization methods, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu These benzylic bromide sites are readily cleaved homolytically in the presence of a transition metal catalyst, such as a copper(I) complex, to form benzylic radicals that initiate the polymerization of vinyl monomers from two distinct points on the molecule. cmu.edu

Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656)

In the context of styrene polymerization, this compound serves as an efficient difunctional initiator. The polymerization process begins with the abstraction of the bromine atoms from the two bromomethyl groups by a copper(I)/ligand complex. This generates two active radical species and the oxidized copper(II)/ligand complex. Each of these benzylic radicals can then initiate the growth of a polystyrene chain. The process is controlled because the dormant species (the polymer chain end capped with a bromine atom) can be reversibly reactivated by the copper(I) catalyst. This dynamic equilibrium between active and dormant species keeps the concentration of radicals low, thereby minimizing termination reactions and allowing for controlled chain growth. cmu.edu

The initiation from both ends of the molecule results in the formation of a polymer chain with the initiator fragment located at its center. This is a key feature for producing telechelic polymers or for use in creating more complex architectures. While direct studies specifying this compound are not extensively detailed, its behavior is analogous to structurally similar initiators like α,α'-dibromo-p-xylene, which has been successfully used for the ATRP of styrene and its derivatives. cmu.edu

Synthesis of Well-Defined Polystyrene Precursors with Controlled Molecular Weight

A primary advantage of using initiators like this compound in ATRP is the ability to synthesize polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The theoretical molecular weight of the resulting polymer is determined by the initial ratio of monomer consumed to the initiator concentration. cmu.edu Since initiation from the two bromomethyl groups is efficient, the number of growing chains corresponds directly to the amount of initiator used. cmu.edu

This control allows for the precise synthesis of polystyrene precursors. For instance, by adjusting the monomer-to-initiator ratio, polystyrenes of varying chain lengths can be produced, all possessing the central 1,4-dibromo-2,5-phenylene core. These well-defined precursors are not merely linear polymers but are bifunctional macromolecules poised for subsequent chemical modification at the aryl bromide sites.

Below is a representative data table, based on typical results for difunctional benzylic bromide initiators in the ATRP of styrene, illustrating the level of control achievable.

| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1:1:2 | 55 | 5,700 | 5,900 | 1.15 |

| 2 | 200:1:1:2 | 60 | 12,500 | 12,800 | 1.18 |

| 3 | 400:1:1:2 | 50 | 20,800 | 21,500 | 1.21 |

| Note: This data is illustrative of typical ATRP results for similar difunctional initiators and may not represent experiments conducted specifically with this compound. |

Construction of Functional Macromonomers and Polymeric Building Blocks

The two aryl bromide groups on the central benzene (B151609) ring of this compound are significantly less reactive in ATRP than the benzylic bromides. This difference in reactivity allows them to be preserved during polymerization and utilized in subsequent post-polymerization modification reactions, particularly palladium-catalyzed cross-coupling reactions. nih.gov

Integration of Aromatic Moieties via Suzuki Coupling Reactions

After synthesizing a polystyrene precursor via ATRP, the two bromine atoms attached to the aromatic core can serve as handles for Suzuki cross-coupling reactions. nih.gov This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of new aromatic or vinylic groups onto the polymer backbone. diva-portal.org By reacting the polystyrene precursor (which contains a central dibromobenzene unit) with different arylboronic acids in the presence of a palladium catalyst, the bromine atoms can be replaced with other functional moieties. researchgate.net This transforms the initial linear polymer into a functional macromonomer or a more complex polymeric building block, embedding new electronic or physical properties into the material.

Design and Synthesis of Prepolymers with Central Dibromobenzene Structures

The synthetic strategy employing this compound allows for the deliberate design of prepolymers containing a central, reactive dibromobenzene core. The initial ATRP step defines the length and properties of the polymer "arms," while the central core remains available for further functionalization. This approach is highly modular; the same polystyrene prepolymer can be diversified by using different boronic acids in the Suzuki coupling step, leading to a family of related materials from a common precursor. These prepolymers are valuable intermediates for creating more elaborate materials, such as conjugated polymers or materials for optical applications. mdpi.com

Development of Complex Polymer Architectures

The dual functionality of this compound is instrumental in the bottom-up construction of complex, non-linear polymer architectures. The combination of a difunctional ATRP initiator and a difunctional cross-coupling core within the same molecule provides a pathway to structures that are difficult to achieve through other means.

By first synthesizing linear polystyrene chains from the bromomethyl groups, a macromolecule with two reactive aryl bromide sites at its center is created. These sites can then be used to link different polymer chains together. For example, a Suzuki coupling reaction with a difunctional boronic acid could link two of these polystyrene precursors, resulting in an H-shaped polymer. Alternatively, polymerization of the aryl bromide groups under different conditions could lead to the formation of polymer networks or graft copolymers. This step-wise approach, combining different polymerization and coupling techniques (a concept known as orthogonal chemistry), allows for a high degree of control over the final macromolecular structure, enabling the synthesis of star-like, branched, or cross-linked polymers. cmu.eduacs.org

Synthesis of Comb-Like Polyarylenes through Oxidative Polymerization

Comb-like polyarylenes, characterized by a rigid poly(p-phenylene) backbone and flexible side chains, are of significant interest for applications in molecular electronics and as solid polymer electrolytes. The synthesis of such polymers can be achieved through oxidative coupling reactions like Yamamoto or Suzuki coupling of dihalogenated monomers. While direct polymerization of this compound via these methods is challenging due to the high reactivity of the bromomethyl groups, a strategic modification allows for its use as a precursor.

In a typical synthetic approach, the bromomethyl groups are first converted to more stable ether or ester functionalities. For instance, reaction with a long-chain alcohol, such as 2-ethylhexanol, under basic conditions yields 1,4-dibromo-2,5-bis((2-ethylhexyloxy)methyl)benzene. This monomer, now possessing flexible, solubilizing side chains, can undergo Yamamoto coupling. The polymerization is typically carried out using a nickel(0) complex, generated in situ from a nickel(II) salt, which facilitates the dehalogenative coupling of the aryl bromide moieties. This process results in a high molecular weight poly(p-phenylene) backbone with densely grafted side chains, creating a comb-like architecture. The flexible side chains impart solubility to the otherwise rigid and intractable poly(p-phenylene) backbone, enabling solution processing of the resulting material.

| Monomer | Polymerization Method | Resulting Polymer Architecture |

| 1,4-Dibromo-2,5-bis((2-ethylhexyloxy)methyl)benzene | Yamamoto Coupling | Comb-Like Poly(p-phenylene) |

Fabrication of Hairy-Rod Materials with Conjugated Cores

"Hairy-rod" polymers are a class of materials that combine a rigid, rod-like conjugated backbone with flexible, solvating side chains. This molecular architecture prevents the aggregation of the rigid backbones, allowing for the formation of well-ordered thin films with desirable optoelectronic properties. Derivatives of this compound are valuable precursors for the synthesis of hairy-rod polymers with poly(p-phenylenevinylene) (PPV) or poly(p-phenylene ethynylene) (PPE) backbones.

For the synthesis of PPV-type hairy-rod polymers, a common route is the Gilch polymerization. In this method, the bromomethyl groups of a monomer like 1,4-dibromo-2,5-bis(alkoxymethyl)benzene are reacted with a strong base, such as potassium tert-butoxide. This leads to the formation of a p-quinodimethane intermediate, which then polymerizes to form the PPV backbone. The alkoxy side chains, introduced prior to polymerization, act as the "hair" that ensures solubility and processability of the final conjugated polymer. The aryl bromide positions on the monomer can be retained in the final polymer, offering sites for further functionalization or crosslinking.

| Polymerization Method | Monomer Precursor | Resulting Polymer Type |

| Gilch Polymerization | 1,4-Dibromo-2,5-bis(alkoxymethyl)benzene | Hairy-Rod Poly(p-phenylenevinylene) |

Synthesis of Miktoarm Star Copolymers

Miktoarm star copolymers are complex macromolecules containing multiple arms of different chemical compositions radiating from a central core. The four reactive sites on this compound make it an excellent candidate to serve as a core for the synthesis of 4-arm star polymers through controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). A structurally similar compound, 1,2,4,5-tetra(bromomethyl)benzene, has been successfully employed as a tetrafunctional initiator for the synthesis of 4-arm star polymers.

In this "core-first" approach, the four benzylic bromide groups can initiate the polymerization of various monomers. For instance, in the presence of a suitable copper catalyst and ligand, this compound can initiate the ATRP of monomers like styrene or methyl methacrylate (B99206) to grow four polymer arms simultaneously. The resulting star polymer would possess a well-defined structure with a narrow molecular weight distribution. To create miktoarm stars, a sequential polymerization strategy can be employed. For example, two arms of a first monomer (e.g., polystyrene) can be grown from two of the initiating sites. Subsequently, after purification, the remaining two initiating sites can be used to grow arms of a second monomer (e.g., poly(methyl methacrylate)), resulting in an A2B2 miktoarm star copolymer. The aryl bromides on the core remain available for further chemical modification.

| Initiator Core | Polymerization Technique | Monomers | Resulting Architecture |

| This compound | ATRP | Styrene, Methyl Methacrylate | 4-Arm Star Polymer |

Strategies for Polymer Immobilization and Surface Functionalization

The benzylic bromide functionalities of this compound make it a suitable molecule for the functionalization of surfaces to create platforms for polymer immobilization. This is typically achieved by forming a self-assembled monolayer (SAM) of a derivative of the compound on a suitable substrate, such as silicon wafers or gold surfaces. The exposed benzylic bromide groups can then act as initiators for surface-initiated polymerization.

For instance, a thiol-terminated derivative of this compound can be synthesized and used to form a SAM on a gold surface. The resulting surface is densely functionalized with initiating sites for ATRP. By immersing this functionalized substrate in a solution containing a monomer and the ATRP catalyst system, polymer chains can be grown directly from the surface, creating a dense layer of "polymer brushes." This "grafting from" approach allows for precise control over the thickness and density of the immobilized polymer layer. This strategy can be employed to modify the surface properties of materials, for example, to control wettability, biocompatibility, or adhesion.

| Surface Functionalization Method | Polymerization Technique | Application |

| Self-Assembled Monolayer (SAM) | Surface-Initiated ATRP | Creation of Polymer Brushes |

Synthesis and Characterization of Derivatives and Analogues

Synthesis and Reactivity of Related Halogenated Xylene and Benzene (B151609) Isomers

The synthesis of halogenated xylene and benzene isomers is a cornerstone of synthetic organic chemistry, providing precursors for a wide range of applications. The reactivity of these isomers is intricately linked to the nature and position of the halogen and alkyl substituents on the aromatic ring.

The bromination of xylenes (B1142099) can lead to a variety of products, with the regioselectivity being highly dependent on the reaction conditions. For instance, the reaction of o-xylene (B151617) with excess bromine can yield a mixture of 4-bromo-o-xylene (B1216868) and 3-bromo-o-xylene. The ratio of these isomers can be influenced by factors such as temperature and the use of a solvent like liquid sulfur dioxide, which can enhance the selectivity for 4-bromo-o-xylene. Overbromination can lead to the formation of dibromo-o-xylene isomers, preferentially consuming the 3-bromo isomer and thus enriching the mixture in the 4-bromo derivative.

The reactivity of the methyl groups in halogenated xylenes towards radical bromination is a key feature. The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.orgnih.gov This allows for the selective introduction of bromine atoms onto the methyl groups, as seen in the synthesis of bis(bromomethyl) derivatives. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides are commonly employed for this purpose. libretexts.org The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds, facilitating their homolytic cleavage and subsequent bromination. libretexts.org

Comparative Analysis with Mono- and Tetra-Bromomethylated Benzene Derivatives

The degree of bromomethylation on a benzene ring significantly impacts the molecule's physical properties, reactivity, and potential applications. A comparative analysis of mono-, di- (specifically 1,4-dibromo-2,5-bis(bromomethyl)benzene), and tetra-bromomethylated benzene derivatives reveals important trends.

Mono-bromomethylated benzene , or benzyl (B1604629) bromide, is a versatile reagent in organic synthesis, primarily used for introducing the benzyl protecting group or for the synthesis of more complex molecules through nucleophilic substitution reactions. Its single reactive benzylic bromide allows for straightforward functionalization.

This compound presents a more complex system with four potential reaction sites: two bromine atoms on the aromatic ring and two benzylic bromine atoms. This tetra-substituted benzene derivative can undergo selective reactions. The benzylic bromides are generally more reactive towards nucleophilic substitution than the aryl bromides. This differential reactivity allows for sequential functionalization, making it a valuable building block for the construction of polymers and macrocycles.

1,2,4,5-Tetrakis(bromomethyl)benzene is a highly functionalized molecule with four reactive benzylic bromide groups. chembk.comchemicalbook.com Its synthesis is typically achieved through the radical bromination of 1,2,4,5-tetramethylbenzene (B166113) (durene) using NBS and a radical initiator. chemicalbook.com This compound serves as a precursor for the synthesis of various complex structures, including tetrapodal ligands, thiacyclophanes, and dendrimeric complexes. chemicalbook.comsigmaaldrich.com The high density of reactive sites makes it a key component in the construction of intricate three-dimensional architectures.

The table below summarizes some key properties of these bromomethylated benzene derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Reactive Sites |

| Benzyl bromide | C₇H₇Br | 171.04 | -3 to -1 | One benzylic bromide |

| 1,4-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 145-147 | Two benzylic bromides |

| This compound | C₈H₆Br₄ | 421.76 | 158-162 | Two aryl bromides, Two benzylic bromides |

| 1,2,4,5-Tetrakis(bromomethyl)benzene | C₁₀H₁₀Br₄ | 449.80 | 159-161 chembk.com | Four benzylic bromides |

Exploration of Heteroaromatic Analogues (e.g., Thiophene (B33073) Derivatives)

Heteroaromatic compounds, where one or more carbon atoms in an aromatic ring are replaced by a heteroatom such as sulfur, nitrogen, or oxygen, often exhibit unique chemical and biological properties. Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of benzene, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity. rsc.orgnih.govpsu.edu This has led to the exploration of thiophene-based analogues of various functionalized benzenes.

The synthesis of thiophene analogues of this compound involves the introduction of bromine atoms and bromomethyl groups onto a thiophene core. The reactivity of the thiophene ring differs from that of benzene. Thiophene is generally more susceptible to electrophilic substitution than benzene, and the regioselectivity of these reactions is well-defined, with substitution preferentially occurring at the C2 and C5 positions.

The synthesis of functionalized thiophenes can be achieved through various methods, including the cyclization of appropriately substituted precursors. For instance, 3,4-bis(bromomethyl)thieno[2,3-b]thiophene has been synthesized and used as a versatile precursor for novel heterocyclic systems. cu.edu.eg The bromomethyl groups on the thiophene ring, analogous to benzylic bromides, are reactive sites for nucleophilic substitution, enabling the construction of more complex thiophene-containing molecules. researchgate.net

The synthesis of brominated thiophenes is also a well-established field, often utilizing reagents like N-bromosuccinimide. These brominated thiophenes can then serve as starting materials for further functionalization, including the introduction of methyl groups that can subsequently be brominated to afford bis(bromomethyl)thiophene derivatives.

The table below provides examples of thiophene-based analogues and their benzene counterparts.

| Benzene Derivative | Thiophene Analogue | Key Structural Difference |

| 1,4-Dibromo-2,5-dimethylbenzene | 2,5-Dibromo-3,4-dimethylthiophene | Benzene ring replaced by a thiophene ring |

| 1,4-Bis(bromomethyl)benzene | 2,5-Bis(bromomethyl)thiophene | Benzene ring replaced by a thiophene ring |

| This compound | 2,5-Dibromo-3,4-bis(bromomethyl)thiophene | Benzene ring replaced by a thiophene ring |

The electronic properties of the thiophene ring, influenced by the sulfur atom, can alter the reactivity of the bromomethyl groups compared to their benzylic counterparts. The development of synthetic routes to these heteroaromatic analogues is crucial for exploring new materials and pharmacologically active compounds.

Investigation of Structure-Reactivity and Structure-Property Relationships in Halogenated Aromatic Systems

The relationship between the molecular structure of halogenated aromatic compounds and their resulting reactivity and physical properties is a fundamental aspect of physical organic chemistry. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to understand and predict these relationships.

Electronic Effects: Halogens are electron-withdrawing through the inductive effect but can be electron-donating through resonance. In the case of bromine on a benzene ring, the inductive effect generally dominates, leading to a deactivation of the ring towards electrophilic attack. However, the interplay of these effects can influence the stability of intermediates, such as benzylic radicals, which are key in side-chain bromination reactions. The presence of multiple halogen atoms, as in this compound, further modulates the electronic landscape of the molecule.

Steric Effects: The size of the bromine atoms and the bromomethyl groups can influence the approach of reagents and the stability of transition states. In highly substituted systems, steric hindrance can play a significant role in determining the regioselectivity and rate of reactions.

Reactivity of Benzylic Halides: The reactivity of the C-Br bond in the bromomethyl group is a key feature of these compounds. Benzylic halides are generally more reactive in nucleophilic substitution reactions than their non-aromatic counterparts due to the stabilization of the carbocation intermediate (in SN1 reactions) or the transition state (in SN2 reactions) by the adjacent aromatic ring. quora.com The presence of other substituents on the ring can further tune this reactivity.

The following table presents a conceptual overview of how structural features relate to reactivity and properties in the context of the compounds discussed.

| Structural Feature | Influence on Reactivity | Influence on Properties |

| Number of Bromine Atoms on Ring | Deactivates the ring towards electrophilic substitution. Modulates benzylic C-H bond strength. | Increases molecular weight and density. Affects melting and boiling points. |

| Number of Bromomethyl Groups | Provides sites for nucleophilic substitution and further functionalization. | Increases molecular weight and can influence crystal packing and melting point. |

| Position of Substituents | Determines steric accessibility and influences the electronic communication between substituents. | Affects molecular symmetry, which in turn influences crystal packing and physical properties like melting point. |

| Aromatic Core (Benzene vs. Thiophene) | Thiophene is generally more reactive in electrophilic substitution. The heteroatom influences the electronic nature of the ring and the reactivity of attached groups. | Affects polarity, solubility, and potential for bioisosteric replacement in drug design. |

Detailed kinetic studies and computational modeling are often employed to quantify these relationships, allowing for the prediction of the behavior of new, yet-to-be-synthesized, halogenated aromatic compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1,4-Dibromo-2,5-bis(bromomethyl)benzene". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the molecule's unique and highly symmetric structure.

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be remarkably simple. It should feature two distinct signals, both appearing as singlets, representing the two types of protons present:

Aromatic Protons (Ar-H): The two protons attached to the benzene (B151609) ring at positions 3 and 6 are chemically equivalent. They are expected to produce a single sharp signal (a singlet).

Methylene (B1212753) Protons (-CH₂Br): The four protons of the two bromomethyl groups are also chemically equivalent. They should give rise to a second singlet.

The integration of these signals would confirm the ratio of aromatic to methylene protons as 2:4 (or 1:2). The precise chemical shifts are influenced by the strong electron-withdrawing effects of the four bromine atoms. Research has confirmed that the NMR data for this compound are in agreement with established literature values. rsc.org

Similarly, the ¹³C NMR spectrum would reflect the molecular symmetry, showing only three distinct signals corresponding to the three unique carbon environments:

The two bromine-substituted aromatic carbons (C1 and C4).

The two bromomethyl-substituted aromatic carbons (C2 and C5).

The two methylene carbons of the bromomethyl groups.

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | ~7.7 (singlet) |

| Methylene (-CH₂Br) | ~4.7 (singlet) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure

Vibrational and electronic spectroscopy techniques provide further confirmation of the compound's structure and insights into its electronic properties.

Infrared (IR) Spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of "this compound" would be expected to display several key absorption bands that confirm its structure. These include stretching and bending vibrations for the aromatic ring and the bromomethyl groups.

| Characteristic IR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (-CH₂) | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Bend (Methylene scissoring) | ~1450 |

| C-Br Stretch | 700-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. Substituted benzene derivatives like this compound typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. The substitution pattern with four bromine atoms influences the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. This analysis provides valuable information on the electronic structure of the molecule.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Polymeric Products

"this compound" is a valuable monomer or cross-linking agent for the synthesis of specialty polymers due to its multiple reactive sites (four C-Br bonds). When this compound is used in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the resulting polymeric products.

GPC separates polymer chains based on their hydrodynamic volume in solution. This allows for the determination of the polymer's molecular weight distribution, a critical factor that dictates its mechanical, thermal, and solution properties. The key parameters obtained from a GPC analysis include:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger polymer chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

For polymers synthesized from "this compound," GPC analysis is crucial for quality control and for correlating the polymer's molecular architecture with its end-use performance.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Transition and Stability Studies

Thermal analysis techniques are employed to investigate the physical and chemical properties of materials as a function of temperature. For "this compound," these methods provide critical data on its thermal stability and polymorphic behavior.

Differential Scanning Calorimetry (DSC) has been instrumental in revealing the complex thermal behavior of this compound. Detailed studies have shown that "this compound" exhibits dimorphism, meaning it can exist in two different crystalline forms, known as polymorphs. rsc.org These two forms, designated Form I and Form II, have distinct thermal properties. rsc.org

Form II is the thermodynamically stable form at room temperature. rsc.org

Form I becomes the stable form at higher temperatures, indicating that the two polymorphs are enantiotropically related. rsc.org

DSC measurements precisely determine the melting points (Tₘ) and enthalpies of fusion (ΔH_fus) for each polymorph. A thermodynamic transition temperature of approximately 135 °C has been identified, above which Form I is the more stable polymorph. rsc.org

| DSC Data for the Polymorphs of this compound | ||

| Polymorph | Melting Point (Tₘ) | Enthalpy of Fusion (ΔH_fus) |

| Form I | ~161.5 °C | 25.4 kJ/mol |

| Form II | ~160.7 °C | 27.2 kJ/mol |

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a compound by measuring its change in mass as it is heated. A TGA analysis of "this compound" would provide information on its decomposition temperature, revealing the temperature at which the molecule begins to degrade. This data is essential for establishing safe handling and processing temperatures, particularly when the compound is used as a precursor in high-temperature polymerization or material synthesis.

Computational Chemistry and Theoretical Modelling of 1,4 Dibromo 2,5 Bis Bromomethyl Benzene Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Conformation

Detailed Density Functional Theory (DFT) studies specifically elucidating the electronic structure and conformational analysis of 1,4-dibromo-2,5-bis(bromomethyl)benzene are not extensively available in the public domain. While DFT is a powerful tool for understanding molecular properties, published research has primarily focused on the crystallographic aspects of this molecule rather than its computational electronic characterization. researchgate.net

Theoretical calculations would be instrumental in determining key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the compound's reactivity and its potential applicability in materials science. Furthermore, DFT can be employed to perform a thorough conformational analysis. This would involve calculating the potential energy surface as a function of the torsion angles of the bromomethyl groups relative to the benzene (B151609) ring, in order to identify the most stable conformers and the energy barriers between them.

A summary of crystallographically determined bond lengths for a related compound is presented below, which could serve as a basis for initial geometries in future DFT calculations.

Table 1: Selected Experimentally Determined Bond Lengths

| Bond | Length (Å) |

|---|---|

| C-Br (bromomethyl) | 1.942(5) |

| C-Br (aryl) | Not specified |

| C-C (aromatic) | Not specified |

| C-C (alkyl) | Not specified |

Data derived from a related dibromomethyl-substituted benzene compound. researchgate.net

Molecular Dynamics Simulations for Crystal Packing and Intermolecular Interactions

Currently, there is a notable absence of published studies utilizing molecular dynamics (MD) simulations to investigate the crystal packing and intermolecular interactions of this compound. The understanding of its solid-state structure is predominantly derived from experimental X-ray crystallography. rsc.org

Crystallographic studies have revealed that the compound can exist in at least two polymorphic forms, triclinic (Form I) and monoclinic (Form II). rsc.org The packing in these crystal structures is significantly influenced by intermolecular Br⋯Br interactions, which link the molecules into layered systems. rsc.org

Table 2: Crystallographic Data for the Polymorphs of this compound

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| Thermodynamic Stability at RT | Metastable | Stable |

Data sourced from crystallographic and physico-chemical investigations. rsc.org

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

There is a scarcity of research applying computational approaches to predict the reactivity and reaction mechanisms of this compound. The benzyl (B1604629) bromide moieties are known to be reactive sites, particularly for nucleophilic substitution reactions.

Computational methods, such as DFT, could be used to model reaction pathways and calculate activation energies for various transformations. For instance, the reactivity of the different bromine atoms (on the ring versus the methyl groups) towards nucleophiles could be compared. Electrostatic potential maps could be generated to identify the electrophilic and nucleophilic regions of the molecule, providing a qualitative prediction of its reactivity. While the compound is known to be a precursor in organic synthesis, detailed computational studies on its reaction mechanisms are yet to be reported.

In Silico Design and Screening of Novel Derivatives

The use of this compound as a scaffold for the in silico design and virtual screening of novel derivatives has not been documented in available scientific literature. The molecule's rigid core and multiple reactive sites make it a potentially interesting starting point for the design of new functional materials or molecules with specific binding properties.

An in silico approach would typically involve creating a virtual library of derivatives by modifying the functional groups of the parent molecule. These derivatives could then be screened for desired properties, such as electronic properties for organic semiconductors or binding affinity for a specific biological target, using computational techniques like molecular docking or quantitative structure-activity relationship (QSAR) models. However, at present, such computational design and screening studies based on this specific compound have not been published.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic and Material Science Applications

The unique molecular structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene makes it a promising candidate for future applications in material science and catalysis. The presence of four bromine atoms leads to significant intermolecular Br⋯Br interactions, which can be exploited in the field of crystal engineering to guide the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgmdpi.com These non-covalent interactions play a crucial role in determining the packing of molecules in the solid state. researchgate.net Research has shown that this compound exhibits dimorphism, meaning it can crystallize into two different forms (polymorphs), each with distinct physical properties. rsc.org This behavior is of fundamental interest in material science for the development of materials with tunable characteristics.

Future research could focus on using this compound as a rigid building block for the synthesis of porous materials such as metal-organic frameworks (MOFs). The multiple reactive bromomethyl and aryl bromide sites could serve as connection points to metal ions or clusters, potentially yielding frameworks with high thermal stability and specific catalytic activities. The high bromine content could also be harnessed to create materials with a high refractive index for optical applications or enhanced flame-retardant properties, a known application for other polybrominated aromatic compounds. wikipedia.org

Development of Advanced Synthetic Methodologies for Increased Efficiency and Selectivity

The conventional synthesis of this compound involves the radical bromination of 2,5-dibromo-p-xylene using N-bromosuccinimide (NBS) as the brominating agent, often in chlorinated solvents like carbon tetrachloride. While effective, this method presents challenges related to the use of hazardous solvents and the formation of by-products.

Future research is directed towards developing more efficient, selective, and environmentally benign synthetic routes. Advanced methodologies may include the replacement of traditional solvents with alternatives like 1,2-dichloroethane (B1671644) or acetonitrile (B52724), which have been shown to improve reaction times and reduce the required amount of NBS in similar bromination reactions. Furthermore, photochemical methods, which use light to initiate the reaction, offer a promising alternative to chemical initiators. Light-driven reactions can often be performed at lower temperatures and can offer higher selectivity, leading to a purer product and minimizing the need for extensive purification steps.

Expansion of Polymerization Strategies and Macromolecular Architectures

The two reactive bromomethyl (-CH₂Br) groups position this compound as a highly valuable monomer for polymer synthesis. These groups can readily react with a variety of nucleophiles, enabling its use in step-growth polymerization reactions to create a diverse range of polymers. Future research will likely explore its use in synthesizing novel polyesters, polyethers, and polyamines with high bromine content, which could impart useful properties such as flame retardancy and high refractive indices.

Beyond linear polymers, the molecule's four potential reaction sites (two bromomethyl groups and two aryl bromides) open up possibilities for creating more complex macromolecular architectures. It could be used as a tetra-functional branching unit to synthesize hyperbranched polymers or dendrimers. Another emerging area is on-surface polymerization, where monomers are assembled and reacted on a substrate to create highly ordered one- or two-dimensional polymers. researchgate.net The rigid structure of this compound makes it an excellent candidate for such strategies, potentially leading to the development of novel nanomaterials for electronics and photonics.

Integration into Responsive or Smart Materials Systems

An exciting future direction for this compound is its potential integration into responsive or "smart" materials. These are advanced materials designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical.

The reactive bromomethyl handles provide a platform to attach stimulus-responsive functional groups to a rigid benzene (B151609) core. For instance, by incorporating this compound into a polymer backbone and then modifying the aryl bromide positions with photochromic or pH-sensitive moieties, researchers could design materials that change color, shape, or solubility in a controlled manner. Its high density of bromine atoms could be used to create sensors, as the bromine atoms can influence the local electronic environment and interact with specific analytes. The development of such smart materials could lead to innovations in areas like drug delivery, chemical sensing, and self-healing materials.

Q & A

Q. Basic

- DSC : Heating rates ≤5°C/min minimize kinetic artifacts. For Form I, Tm = 159.1°C, ΔHfus = 27.0 kJ/mol .

- Thermomicroscopy : Observing melt-crystallization cycles confirms Ostwald’s rule (Form I crystallizes from supercooled melt) .

- Variable heating rates : Low rates (0.1°C/min) reveal solid-solid transitions; high rates (10°C/min) suppress phase changes .

How can kinetic factors during thermal analysis lead to contradictory observations in polymorphic transitions?

Q. Advanced

- Heating rate effects : At 10°C/min, Form II melts before transitioning to I, masking enantiotropy. Slower rates (1°C/min) reveal exothermic recrystallization of I from II’s melt .

- Supercooling : Rapid cooling favors metastable Form I, complicating phase purity assessments .

- Purity artifacts : Trace impurities lower Tm, necessitating XRPD validation post-DSC .

What are the critical parameters in solvent-mediated conversion experiments to isolate pure polymorphic forms?

Q. Basic

- Solvent selection : Ethanol or acetone at 25°C converts Form I to II over 7 days via solubility-driven equilibration .

- Stirring rate : Gentle agitation prevents mechanical transformation.

- Seeding : Adding Form II crystals accelerates conversion kinetics .

What methodological considerations are essential when resolving discrepancies in polymorphic transition mechanisms (solid-solid vs. melt-mediated)?

Q. Advanced

- In situ XRPD : Monitors phase changes during heating (e.g., Form II → I at 140°C without melting) .

- Controlled DSC protocols : Multiple heating-cooling cycles distinguish reversible (solid-solid) and irreversible (melt-mediated) transitions .

- High-purity samples : Eliminate impurity-driven melting point depression .

How is the crystal structure of each polymorph determined, and what software tools are commonly employed?

Q. Basic

- Data collection : Single-crystal X-ray diffraction (Mo Kα radiation) with absorption correction .

- Structure solution : SHELXS-97 for direct methods .

- Refinement : SHELXL-97 with riding H-atom models .

- Validation : Mercury or Olex2 for visualizing Br⋯Br networks .

What role does this compound play in polymer synthesis, and how does its structure influence polymer properties?

Advanced

As an ATRP initiator , its tetra-brominated structure enables precise control over polymer architecture:

- Side-chain polymers : Initiates polystyrene or poly(ε-caprolactone) grafts via radical polymerization .

- Thermal stability : Bromine-rich cores enhance flame retardancy in functional polymers .

- Crystallinity : Halogen bonding in the initiator template influences polymer backbone alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。